4,4-Diphenylbutan-2-one
Overview
Description
4,4-Diphenylbutan-2-one is an organic compound with the molecular formula C16H16O. It is characterized by the presence of two phenyl groups attached to the second carbon of a butanone backbone. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Diphenylbutan-2-one can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form the desired product. The reaction typically proceeds through the formation of a cyclic ketal intermediate, which is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale Grignard reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
4,4-Diphenylbutan-2-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 4,4-Diphenylbutan-2-one involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The phenyl groups and the ketone moiety play crucial roles in its reactivity, influencing the pathways and products of the reactions .
Comparison with Similar Compounds
4-Hydroxy-4,4-diphenylbutan-2-one: This compound has a hydroxyl group in place of one of the hydrogen atoms on the butanone backbone.
4,4-Diphenyl-3-buten-2-one: This compound features a double bond between the third and fourth carbons, altering its reactivity and applications.
Uniqueness: 4,4-Diphenylbutan-2-one is unique due to its specific structure, which provides distinct reactivity patterns and applications. The presence of two phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,4-diphenylbutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHXYKLKNOEKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202421 | |
Record name | 4,4-Diphenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-60-9 | |
Record name | 4,4-Diphenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5409-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Diphenyl-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5409-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Diphenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-diphenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4-Diphenyl-2-butanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39ARQ75GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the structure of 4,4-diphenyl-2-butanone and how does it impact its interactions?
A1: 4,4-Diphenyl-2-butanone exhibits an intramolecular hydrogen bond between its hydroxyl group (O—H) and its ketone group (C=O) []. This interaction influences its molecular conformation. Additionally, intermolecular interactions, specifically C—H⋯π interactions between neighboring molecules, lead to the formation of chains. These chains further arrange into sheets stabilized by intermolecular O—H⋯O hydrogen bonds []. This intricate network of interactions likely influences the compound's physical properties and potential biological activities.
Q2: How is 4,4-diphenyl-2-butanone synthesized and what modifications have been made to improve the process?
A2: A common synthesis route utilizes ethyl acetoacetate as the starting material []. Initially, ethyl acetoacetate reacts with ethylene glycol in the presence of p-toluenesulfonic acid (p-TsOH) in toluene, forming a ketal-protected ester. This intermediate then reacts with two equivalents of phenyl magnesium bromide (a Grignard reagent). Previous procedures used benzene as a solvent and water for the Grignard workup, leading to the formation of the dehydrated product 4,4-diphenyl-3-buten-2-one []. To obtain 4,4-diphenyl-2-butanone, modifications were introduced: replacing carcinogenic benzene with toluene during ketal formation and utilizing dilute acid instead of water for the Grignard workup. These adjustments prevent dehydration and allow for direct isolation of the desired hydroxyketone [].
Q3: 4,4-diphenyl-2-butanone is a derivative of a known human heme oxygenase-1 (hHO-1) inhibitor. What makes it particularly interesting in this context?
A3: The structure of 4,4-diphenyl-2-butanone, specifically the incorporation of a second phenyl group, significantly enhances its potency as an hHO-1 inhibitor compared to its monophenyl counterpart []. Crystallographic studies revealed that this second phenyl group occupies a secondary hydrophobic pocket within the enzyme's active site, leading to a “double-clamp” binding mode []. This enhanced binding interaction explains the increased inhibitory potency of 4,4-diphenyl-2-butanone against hHO-1.
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